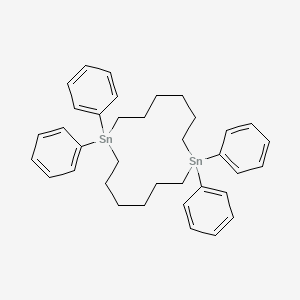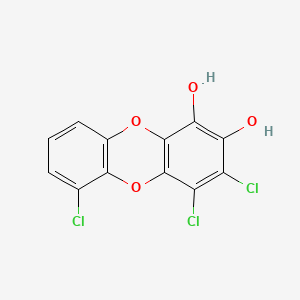
3,4,6-Trichlorooxanthrene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trichlorooxanthrene-1,2-diol is a chlorinated derivative of oxanthrene, a polycyclic aromatic compound This compound is characterized by the presence of three chlorine atoms and two hydroxyl groups attached to the oxanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichlorooxanthrene-1,2-diol typically involves the chlorination of oxanthrene followed by hydroxylation. One common method involves the use of chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 3, 4, and 6 positions of the oxanthrene ring. This is followed by hydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce hydroxyl groups at the 1 and 2 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trichlorooxanthrene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the hydroxyl groups to form different derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and hydroxylated derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3,4,6-Trichlorooxanthrene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,6-Trichlorooxanthrene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The pathways involved may include oxidative stress, inhibition of enzyme activity, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trichlorooxanthrene-1,2-diol
- 3,4,6-Tribromooxanthrene-1,2-diol
- 3,4,6-Trichloroanthracene-1,2-diol
Uniqueness
3,4,6-Trichlorooxanthrene-1,2-diol is unique due to its specific pattern of chlorination and hydroxylation, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
CAS No. |
82056-04-0 |
|---|---|
Molecular Formula |
C12H5Cl3O4 |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
3,4,6-trichlorodibenzo-p-dioxin-1,2-diol |
InChI |
InChI=1S/C12H5Cl3O4/c13-4-2-1-3-5-10(4)19-11-7(15)6(14)8(16)9(17)12(11)18-5/h1-3,16-17H |
InChI Key |
BXJZLVMFLVLGBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



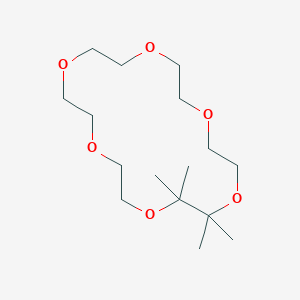

![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
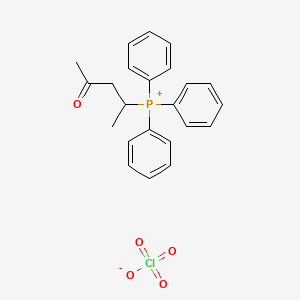
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)
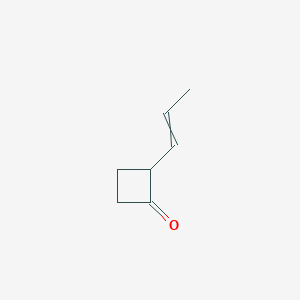
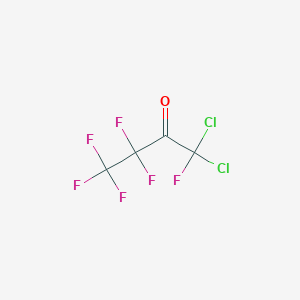
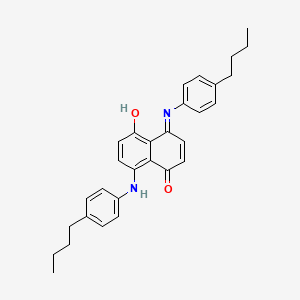
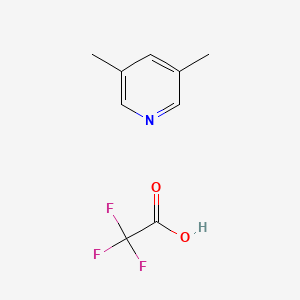
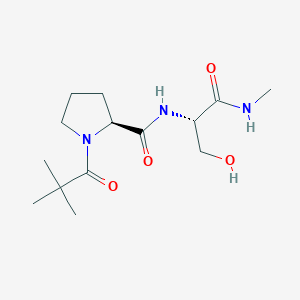
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)

